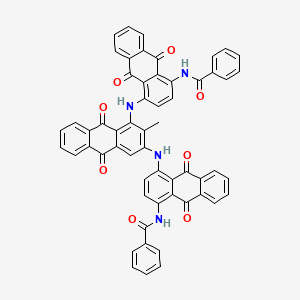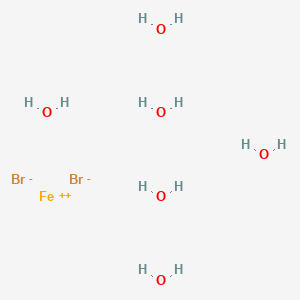![molecular formula C8H14O4 B15251911 (4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B15251911.png)
(4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a chiral compound with significant applications in various fields of chemistry and biology. Its unique structure, featuring a dioxolane ring and a hydroxyethyl group, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable aldehyde with a chiral diol under acidic conditions to form the dioxolane ring. The reaction conditions often require careful control of temperature and pH to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is used as a chiral building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its chiral nature is particularly important in the development of pharmaceuticals, where the stereochemistry of a molecule can significantly impact its biological activity.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its role in the synthesis of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the dioxolane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
- (4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-methanol
Uniqueness
Compared to similar compounds, (4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is unique due to its aldehyde functional group, which allows for a wider range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
(4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O4/c1-5(10)7-6(4-9)11-8(2,3)12-7/h4-7,10H,1-3H3/t5-,6-,7+/m0/s1 |
InChI Key |
WJLMQXVXCVMYJZ-LYFYHCNISA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@@H](OC(O1)(C)C)C=O)O |
Canonical SMILES |
CC(C1C(OC(O1)(C)C)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


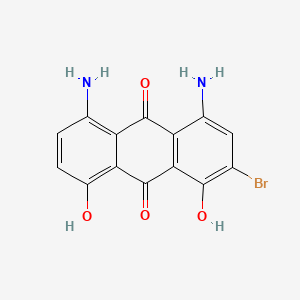
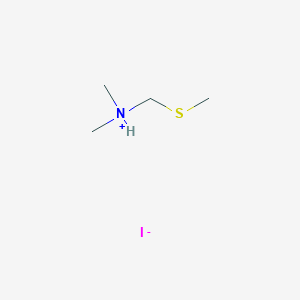
![Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)
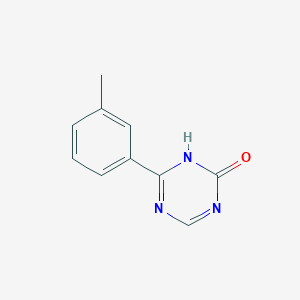
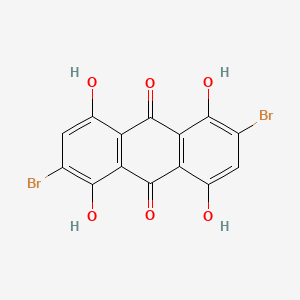
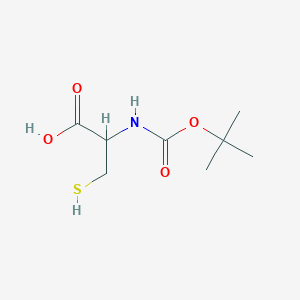
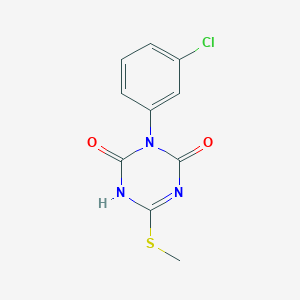

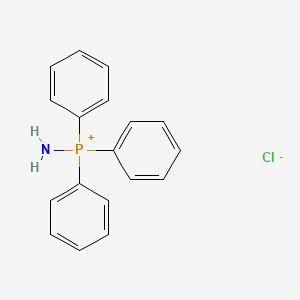
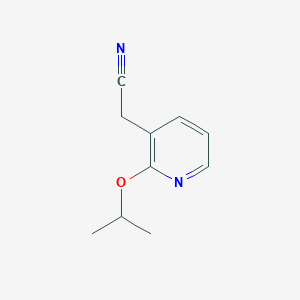
![Tert-butyl 3-[[10-[[3-(2-methylprop-2-enoylamino)propylamino]methyl]anthracen-9-yl]methylamino]propanoate](/img/structure/B15251885.png)
![6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B15251892.png)
